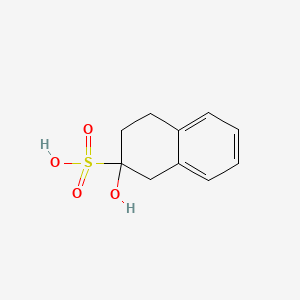
Sodium 1,2,3,4-tetrahydro-2-hydroxynaphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 5741 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in catalytic processes and has been studied extensively for its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 5741 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as:
Initial Reactant Preparation: Starting with basic organic or inorganic compounds.
Reaction Conditions: Utilizing specific temperatures, pressures, and catalysts to drive the reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate NSC 5741.
Industrial Production Methods: In an industrial setting, the production of NSC 5741 is scaled up to meet demand. This involves:
Large-Scale Reactors: Using industrial reactors that can handle large volumes of reactants.
Continuous Processing: Implementing continuous flow processes to enhance efficiency and consistency.
Quality Control: Ensuring that the final product meets stringent quality standards through rigorous testing and analysis.
Análisis De Reacciones Químicas
Types of Reactions: NSC 5741 undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Interacting with reducing agents to yield reduced forms.
Substitution: Participating in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Often using metal catalysts like platinum or palladium to facilitate reactions.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a higher oxidation state compound, while reduction could yield a more reduced form of NSC 5741.
Aplicaciones Científicas De Investigación
NSC 5741 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Applied in industrial processes, such as in the production of fine chemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism by which NSC 5741 exerts its effects involves its interaction with specific molecular targets and pathways. For instance:
Catalytic Activity: NSC 5741 may act as a catalyst by providing an alternative reaction pathway with a lower activation energy.
Molecular Targets: It can interact with enzymes or other proteins, altering their activity and influencing biochemical processes.
Pathways Involved: The compound may affect various metabolic or signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
NSC 5741 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other catalytic agents or compounds with similar chemical structures.
Uniqueness: NSC 5741 may offer advantages such as higher catalytic efficiency, greater stability, or specific selectivity in reactions.
By understanding the properties and applications of NSC 5741, researchers can better utilize this compound in their scientific endeavors, leading to advancements in various fields.
Propiedades
Número CAS |
6289-81-2 |
|---|---|
Fórmula molecular |
C10H12O4S |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H12O4S/c11-10(15(12,13)14)6-5-8-3-1-2-4-9(8)7-10/h1-4,11H,5-7H2,(H,12,13,14) |
Clave InChI |
QBRKFGGAOFUKQV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2=CC=CC=C21)(O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


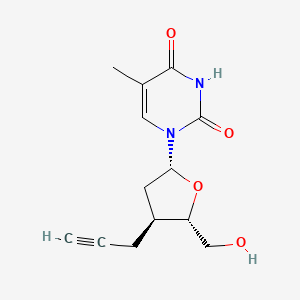
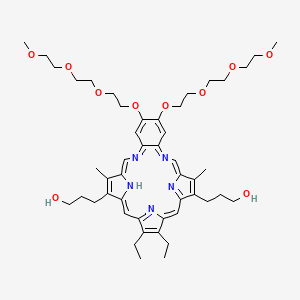
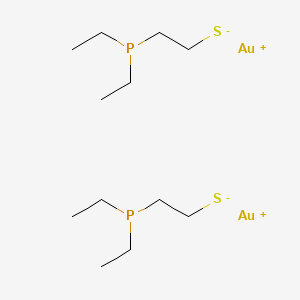
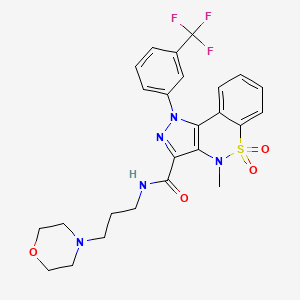
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)


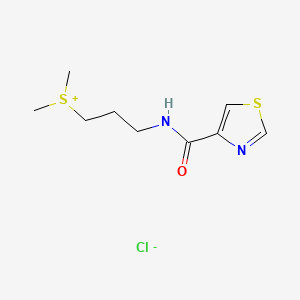
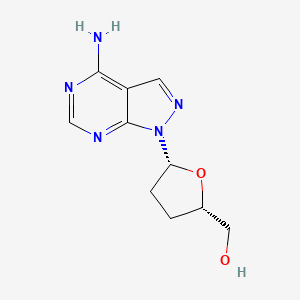
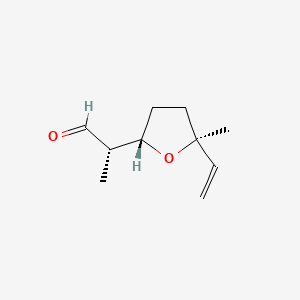

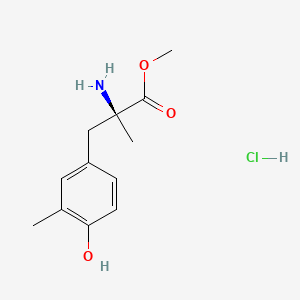
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)

